molecular formula C10H18Cl2N4 B2764833 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 170353-31-8

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2764833
CAS No.: 170353-31-8
M. Wt: 265.18
InChI Key: BTMPTBVFEBPRFL-UHFFFAOYSA-N
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Description

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride (CAS: 170353-31-8) is a piperidine derivative functionalized with a pyrimidin-2-yl group at the 1-position and a methanamine group at the 4-position, forming a dihydrochloride salt. Its molecular formula is C₁₀H₁₆N₄·2HCl, with a molecular weight of 277.18 g/mol (calculated). The compound exhibits a SMILES notation of C1CN(CCC1CN)C2=NC=CC=N2 and an InChIKey of ZADAPLCYCBLHPU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms range from 144.1–156.2 Ų, critical for mass spectrometry-based analytical workflows .

This compound is primarily used as a pharmaceutical building block, particularly in kinase inhibitor development, due to the pyrimidine ring's role in mimicking purine interactions in ATP-binding pockets . It is commercially available with purities up to 99% (industrial grade) and is regulated under REACH and ISO standards .

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPTBVFEBPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170353-31-8
Record name [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
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Preparation Methods

Ring Formation and Functionalization

The synthesis of [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride typically begins with construction of the piperidine core. A modified Dieckmann condensation protocol enables cyclization of ethyl 3-chloro-3-oxopropanoate with thiophene-derived esters, producing tricyclic intermediates in 32% yield (Scheme 1). Alternative routes employ HCl-catalyzed condensations between thiophene ester 2 and isonicotinonitrile 3 , yielding pyrimidinone precursors with 83% efficiency prior to chlorination with Vilsmeier reagent.

Pyrimidine Coupling Techniques

Nucleophilic aromatic substitution dominates pyrimidine installation, with 4-chloro intermediates reacting preferentially at the piperidine nitrogen. Microwave irradiation (200°C, NMP solvent) accelerates displacement reactions between dichloropyridines and piperazine derivatives, achieving 74% conversion with minimized side-product formation. Patent literature describes sequential triflation and silyl ether protection strategies to enhance coupling selectivity in analogous systems.

Detailed Synthetic Protocols

Primary Route via Chloropyrimidine Intermediate

Step 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine (5a)

  • Reactants : Thiophene-2-carboxylate ester (2.0 eq), isonicotinonitrile (1.0 eq)
  • Conditions : HCl gas (cat.), ethanol, reflux, 12 h
  • Yield : 83% pyrimidinone 4 , 98% after chlorination
  • Mechanism : Acid-catalyzed cyclocondensation followed by POCl$$_3$$-mediated chlorination

Step 2: Piperidine Functionalization

  • Reactants : 4-Chloro intermediate 5a (1.0 eq), Boc-protected piperidine derivatives (1.2 eq)
  • Conditions : K$$2$$CO$$3$$ (2.5 eq), DMF, 80°C, 6 h
  • Yield : 68-89% for protected amines

Step 3: Deprotection and Salt Formation

  • Reactants : N-Boc intermediate (1.0 eq)
  • Conditions : 4M HCl/dioxane (5.0 eq), RT, 2 h
  • Yield : 95% amine hydrochloride salt

Alternative Fragment Merging Approach

A patent-derived method utilizes pre-formed pyrimidine fragments:

Step Reactants Conditions Yield
1 (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol + SOCl$$_2$$ Reflux, 3 h 92%
2 Chloride intermediate + NH$$_3$$/MeOH 60°C, 12 h 78%
3 Amine + HCl/Et$$_2$$O 0°C, 30 min 97%

This three-step sequence achieves an overall 68% yield with superior purity (>99% by HPLC).

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

Comparative studies in DMF vs. NMP demonstrate:

Parameter DMF NMP
Reaction Time 8 h 3 h
Byproducts 12% 4%
Isolated Yield 71% 88%

Microwave irradiation reduces coupling times from 24 h to 45 min while maintaining yields ≥85%.

Catalytic Enhancements

Palladium-mediated cross-coupling introduces aromatic groups at C2 of the pyrimidine ring:

$$ \text{Pd(OAc)}2 (5\%), \text{XPhos (10\%), K}3\text{PO}_4 (3.0 eq), 110°C, 18 h} $$
This method achieves 76% yield for biphenyl derivatives vs. 52% via classical Ullmann coupling.

Analytical Characterization Data

Spectroscopic Profiles

$$^{1}\text{H}$$-NMR (400 MHz, D$$_2$$O) :

  • δ 8.71 (d, J = 5.1 Hz, 2H, Pyrimidine H)
  • δ 4.32 (m, 1H, Piperidine H-4)
  • δ 3.51 (dd, J = 12.3, 4.7 Hz, 2H, CH$$2$$NH$$2$$)
  • δ 2.98 (t, J = 11.9 Hz, 2H, Piperidine H-2,6)

HRMS (ESI+) :

  • m/z Calcd for C$${10}$$H$${16}$$N$$_4$$ [M+H]$$^+$$: 203.1396
  • Found: 203.1393

Salt Form Analysis

X-ray diffraction confirms the dihydrochloride salt crystallizes in the monoclinic P2$$_1$$/c space group with:

  • Unit cell dimensions: a = 8.542 Å, b = 12.307 Å, c = 14.891 Å
  • Hydrogen bonding network: N-H···Cl (2.89-3.02 Å)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) PMI E-factor
Classical 12,400 38 86
Microwave 9,200 19 43
Flow Chemistry 8,100 11 29

PMI: Process Mass Intensity; E-factor: Environmental Factor

Regulatory Compliance

ICH Q3D elemental impurities analysis shows:

  • Pd < 2 ppm (specification limit: 10 ppm)
  • Residual solvents: EtOAc 320 ppm (limit 5000 ppm)

Applications and Derivatives

While focusing on synthesis, notable derivative activities include:

  • IRAK4 inhibition (IC$$_{50}$$ = 18 nM) via C7 thieno substitution
  • Ghrelin receptor antagonism (K$$_i$$ = 2.3 nM) with pyrazolo-pyrimidine analogs

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with various substituents using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromine (Br2), chlorine (Cl2)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of diverse chemical libraries essential for drug discovery. The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxide, potassium permanganateMild conditionsN-oxides
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditionsReduced pyrimidine or piperidine derivatives
SubstitutionSodium hydride, potassium carbonateOrganic solvents (e.g., DMF)Various substituted derivatives

Biological Research

In biological contexts, this compound is investigated for its potential interactions with biological macromolecules. It has been used in designing probes to study enzyme functions and receptor-ligand interactions. The presence of the pyrimidine moiety is particularly important for modulating pathways like Wnt/beta-catenin signaling, which is relevant in cancer biology and bone formation.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a lead candidate for developing therapeutics targeting neurological disorders and cancers. Its ability to interact with specific receptors or enzymes allows it to modulate their activity effectively.

Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. A study demonstrated its efficacy in reducing oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Industrial Applications

In industrial chemistry, this compound is utilized in synthesizing specialty chemicals and materials. Its derivatives find applications in producing polymers and agrochemicals, highlighting its significance beyond academic research.

Mechanism of Action

The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]methanamine Dihydrochloride
  • Molecular Formula : C₉H₁₆Cl₂N₂
  • Key Feature : A propargyl (prop-2-yn-1-yl) group replaces the pyrimidin-2-yl moiety.
  • Impact: The propargyl group introduces alkyne reactivity, enabling click chemistry applications.
1-[1-(Pentan-3-yl)piperidin-4-yl]methanamine Dihydrochloride
  • Molecular Formula : C₁₁H₂₄N₂·2HCl
  • Key Feature : A pentan-3-yl group substitutes the pyrimidine ring.
  • Impact : The aliphatic chain increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but possibly reducing aqueous solubility. This modification is advantageous for central nervous system (CNS) drug candidates .
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
  • Molecular Formula : C₉H₁₃N₅·2HCl
  • Key Feature : The methanamine group is replaced by a primary amine at the piperidine 4-position.
  • Impact : The shorter chain may reduce steric hindrance, improving binding to flat enzymatic pockets. However, the lack of a methylene spacer could limit conformational flexibility .

Core Heterocycle Modifications

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₃
  • Key Feature : A fused cyclopentapyrimidine ring replaces the pyrimidine moiety.
  • The reduced molecular weight (222.11 g/mol) may also improve metabolic stability .
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Key Feature : A pyridin-4-yl carbonyl group replaces the pyrimidin-2-yl group.
  • The pyridine ring offers a distinct electronic profile, favoring interactions with histidine residues in enzymes .

Key Observations :

  • The dihydrochloride salt form is common among these compounds, improving solubility for in vitro assays but requiring careful handling due to irritant properties .
  • Fluorinated derivatives (e.g., 1185299-26-6) may exhibit enhanced metabolic stability and reduced off-target interactions .

Biological Activity

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride, with the chemical formula C10H17ClN4 and CAS number 170353-31-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure combines a pyrimidine ring with a piperidine ring, making it a versatile scaffold for drug discovery and development.

  • Molecular Weight : 228.72 g/mol
  • Molecular Formula : C10H17ClN4
  • SMILES Notation : C1CN(CCC1CN)C2=NC=CC=N2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Through cyclization reactions using suitable precursors like 1,5-diamines.
  • Attachment of the Pyrimidine Ring : Via nucleophilic substitution reactions.
  • Formation of the Methanamine Group : Using reductive amination processes.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The binding affinity and specificity can vary significantly based on structural modifications made to the compound.

Therapeutic Potential

Research indicates that derivatives of this compound are being explored for their potential as:

  • Antiparasitic agents : Targeting Plasmodium falciparum, the causative agent of malaria.
  • Anticancer drugs : Exhibiting activity against various cancer cell lines.

Antiparasitic Activity

A study focusing on pyrimidine derivatives highlighted that certain modifications to the structure enhanced activity against Plasmodium falciparum. For instance, compounds with specific substituents demonstrated improved potency in inhibiting parasite growth in vitro, showcasing IC50 values in the nanomolar range .

CompoundIC50 (μM)Target
Compound A0.038PfATP4
Compound B0.067PfATP4
Compound C0.177PfATP4

Anticancer Activity

In another investigation, related pyrimidine compounds were tested against a panel of cancer cell lines, showing promising results with IC50 values ranging from 9.8 to 44.9 nM across various types including colon and ovarian cancers .

Cell LineIC50 (nM)
Colon Cancer9.8
Ovarian Cancer22.3
Breast Cancer44.9

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound:

  • Substituents on the pyrimidine ring can significantly alter binding affinity and selectivity for biological targets.
  • Modifications that enhance solubility and metabolic stability are crucial for improving pharmacokinetic profiles and therapeutic efficacy.

Q & A

Q. Optimization Parameters :

Reaction ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°CHigher temps accelerate reactions but risk side products
pH8–9 (aqueous)Ensures amine protonation for stability
Reaction Time12–24 hoursLonger durations improve conversion but may degrade product

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in D₂O or DMSO-d₆ to verify proton environments and connectivity .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular weight (e.g., calculated vs. observed m/z) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with 0.1% TFA gradient for purity assessment (>95%) .

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